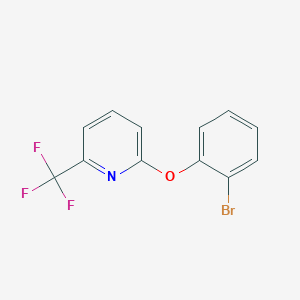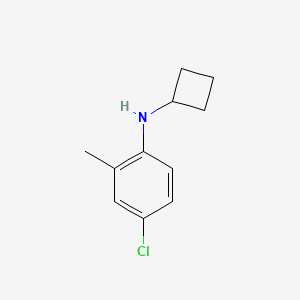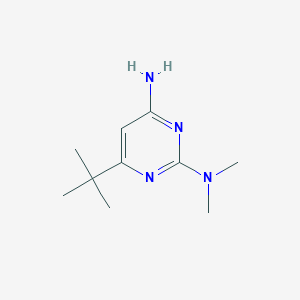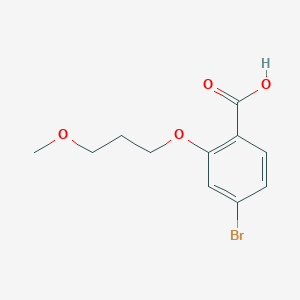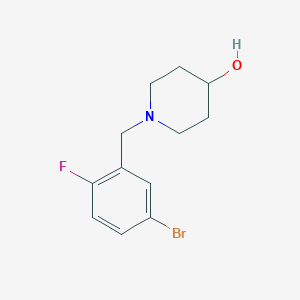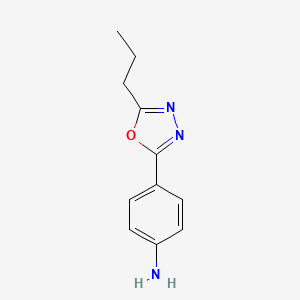![molecular formula C12H17NO2 B1399101 Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate CAS No. 1183683-27-3](/img/structure/B1399101.png)
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate
Vue d'ensemble
Description
“Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” is a chemical compound with the CAS Number: 1183683-27-3 and a linear formula of C12H17NO2 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” can be represented by the InChI code: 1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3 . This indicates that the molecule consists of a methyl ester group (COOCH3), a secondary amine group (NH), and a methylated phenyl group (C6H4-CH3).Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” has a molecular weight of 207.27 . It is a liquid in its physical form .Applications De Recherche Scientifique
Antimalarial Activity
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate has been explored for its potential in antimalarial treatments. Werbel et al. (1986) synthesized a series of compounds, including this molecule, and demonstrated high activity against resistant strains of Plasmodium berghei, the parasite responsible for malaria. This research showed that the antimalarial potency correlated with specific structural features of the compound, indicating its potential for clinical trials in humans (Werbel et al., 1986).
Bioavailability and Pharmacokinetics
Duncan et al. (1992) and Duncan et al. (1991) conducted studies to assess the oral bioavailability and pharmacokinetics of 2-Amino-3-(methylamino)propanoic acid (a related compound), demonstrating high oral bioavailability in primates and exploring its potential toxic levels in brain tissue. These studies provide valuable insights into the pharmacokinetic properties and potential therapeutic levels of similar compounds, including Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate (Duncan et al., 1992), (Duncan et al., 1991).
Immunomodulatory Effects
Kiuchi et al. (2000) investigated 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, structurally related to Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, for their immunosuppressive activities. The research found that the compound FTY720, derived from this structure, showed promising immunosuppressive activity, potentially beneficial for organ transplantation (Kiuchi et al., 2000).
Neuroprotective Potential
Research into related compounds, such as 2-amino-7-phosphonoheptanoic acid and CP-101,606, has indicated neuroprotective properties, suggesting the potential for Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate and its analogs in the treatment of neurodegenerative diseases or protection against neurological damage induced by toxic substances or physical injury (Czuczwar & Meldrum, 1982), (Menniti et al., 2000).
Metabolic Pathways and Hepatotoxicity
Studies have also investigated the metabolism of structurally similar compounds and their implications for liver health. For instance, Schweinsberg et al. (1979) explored the metabolism of isomeric compounds and found their transformation into metabolites with potential toxicity implications. Garnick et al. (2022) conducted an in-depth analysis of 2-Amino-2-methyl-1-propanol and its implications for liver steatosis, providing insights into the metabolic pathways and potential hepatotoxic effects of related compounds (Schweinsberg et al., 1979), (Garnick et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-methyl-2-(4-methylanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYKRFSJSDPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

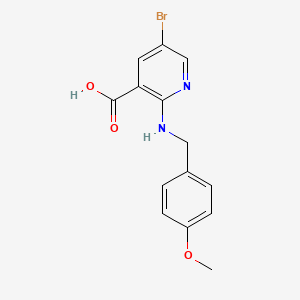

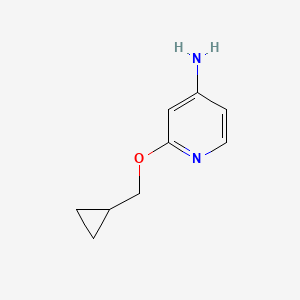


![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

